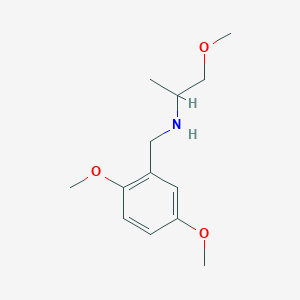

(2,5-Diméthoxybenzyle)(2-méthoxy-1-méthyléthyle)amine

Vue d'ensemble

Description

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is an organic compound characterized by the presence of methoxy groups attached to a benzyl ring and an amine group linked to a methoxy-1-methylethyl chain

Applications De Recherche Scientifique

Chemistry

In chemistry, (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethoxybenzyl chloride and 2-methoxy-1-methylethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.

Catalysts and Reagents: A base such as triethylamine or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.

Procedure: The 2,5-dimethoxybenzyl chloride is added to a solution of 2-methoxy-1-methylethylamine in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the amine group, converting it to secondary or tertiary amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Oxidation: Quinones, aldehydes.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or nitrated derivatives.

Mécanisme D'action

The mechanism of action of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and amine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2,5-Dimethoxyphenethylamine): Similar in structure but lacks the methoxy-1-methylethyl chain.

(2,5-Dimethoxyamphetamine): Contains an amphetamine backbone instead of the benzyl and methoxy-1-methylethyl groups.

(2,5-Dimethoxybenzylamine): Lacks the methoxy-1-methylethyl chain.

Uniqueness

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is unique due to the combination of its benzyl, methoxy, and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility in synthesis and functionality.

Activité Biologique

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, a compound characterized by the presence of two methoxy groups on a benzyl moiety and a methoxy-substituted alkyl amine, has garnered interest within medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C13H21NO3

- Molecular Weight : 239.31 g/mol

- Structure Features :

- Benzene ring with two methoxy groups at positions 2 and 5.

- A branched alkyl amine structure.

The biological activity of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy groups enhance the compound's ability to participate in hydrogen bonding and van der Waals interactions, which can influence binding affinity and specificity. This interaction potentially modulates various biological pathways, including those related to metabolic processes and neurochemical signaling.

Antidepressant Effects

Research indicates that related compounds exhibit antidepressant properties, suggesting that (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine may also possess similar effects. The exact mechanisms remain to be fully elucidated; however, the compound's structural features may contribute to its efficacy in modulating neurotransmitter systems.

Anticancer Potential

Preliminary studies have indicated that compounds with similar structural motifs demonstrate antiproliferative effects against various cancer cell lines. For instance, certain analogs have shown significant inhibitory activity against MCF-7 breast cancer cells with low IC50 values, indicating potential for further exploration in cancer therapeutics .

Enzyme Interaction Studies

The compound is also of interest in enzyme interaction studies where it may influence metabolic pathways. Its structural characteristics allow it to act as a competitive inhibitor or modulator of specific enzymes involved in critical biochemical processes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine relative to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dimethoxybenzylamine | Methoxy groups at 2 and 4 positions | Different binding characteristics |

| 2,5-Dimethoxybenzylamine | Lacks additional methoxy group | Focused on benzyl structure |

| 4-Methyl-N,N-dimethylphenethylamine | Dimethylated amine with a methyl group | Known stimulant properties |

This table illustrates how variations in structure can lead to differing biological activities and applications.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antiproliferative Activity : A study demonstrated that compounds similar to (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine showed significant cytotoxicity against MCF-7 cells, indicating potential for development as anticancer agents .

- Enzyme Inhibition : Research into enzyme interactions has shown that certain derivatives can inhibit key metabolic enzymes, suggesting pathways through which (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine may exert its effects.

- Neuropharmacological Studies : Investigations into the neuropharmacological properties reveal that compounds with similar structures can influence serotonin and dopamine pathways, which are crucial for mood regulation.

Propriétés

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPWMVXLQUITBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386010 | |

| Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356093-25-9 | |

| Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.